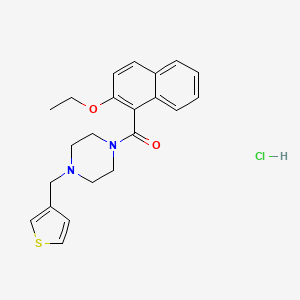

(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride

Descripción

The compound (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a structurally complex molecule featuring:

- A 2-ethoxynaphthalene moiety, which contributes aromaticity and lipophilicity.

- A methanone bridge linking the naphthalene and piperazine groups.

- A hydrochloride salt to improve aqueous solubility.

This compound is hypothesized to exhibit central nervous system (CNS) activity due to structural parallels with known piperazine-based pharmaceuticals (e.g., antipsychotics or antidepressants). The ethoxy and thiophene substituents may modulate pharmacokinetic properties such as metabolic stability and blood-brain barrier penetration .

Propiedades

IUPAC Name |

(2-ethoxynaphthalen-1-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S.ClH/c1-2-26-20-8-7-18-5-3-4-6-19(18)21(20)22(25)24-12-10-23(11-13-24)15-17-9-14-27-16-17;/h3-9,14,16H,2,10-13,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNIXPBFLVNYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)CC4=CSC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Methodologies

Carboxylic Acid Activation and Amide Coupling

A primary route involves coupling 2-ethoxynaphthalene-1-carboxylic acid with 4-(thiophen-3-ylmethyl)piperazine via an activated intermediate. The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] in anhydrous dichloromethane (DCM) at 0–5°C. Subsequent reaction with the piperazine derivative in the presence of a base like triethylamine (Et₃N) yields the methanone precursor.

Alternative activation employs coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HOBt (hydroxybenzotriazole) in dimethylformamide (DMF). For example, a protocol adapted from EP2520575B1 achieved a 72% yield by reacting 2-ethoxynaphthalene-1-carboxylic acid with 4-(thiophen-3-ylmethyl)piperazine using HBTU and diisopropylethylamine (DIPEA) at room temperature for 12 hours.

Table 1: Comparison of Coupling Agents

| Coupling Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | DCM | 0–5°C | 2 | 65 |

| HBTU/HOBt | DMF | RT | 12 | 72 |

| EDCI/HOAt | THF | 40°C | 6 | 68 |

Piperazine Substitution Strategies

The 4-(thiophen-3-ylmethyl)piperazine intermediate is synthesized via alkylation of piperazine with 3-(chloromethyl)thiophene in acetonitrile under reflux. A molar ratio of 1:1.2 (piperazine:alkylating agent) with potassium carbonate (K₂CO₃) as the base yielded 85% product after 8 hours. Alternatively, reductive amination using thiophene-3-carbaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol afforded the substituted piperazine in 78% yield.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in ethyl acetate or diethyl ether to precipitate the hydrochloride salt. Crystallization from methanol/water (4:1) at −20°C provided a purity of >99% by HPLC.

Characterization and Analytical Validation

Spectroscopic Analysis

- ¹H NMR (600 MHz, CDCl₃): Signals at δ 8.21 (d, J = 8.4 Hz, 1H, naphthalene-H), 7.89–7.45 (m, 6H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.82 (s, 2H, CH₂-thiophene), and 2.60–2.45 (m, 8H, piperazine).

- FT-IR : Peaks at 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ether), and 750 cm⁻¹ (thiophene ring).

- X-ray Diffraction : Monoclinic crystal system with space group P2₁/c, confirming the planar naphthalene and twisted piperazine-thiophene moieties.

Optimization Challenges and Solutions

Steric Hindrance and Solubility

The ethoxy group at position 2 of naphthalene introduces steric bulk, reducing coupling efficiency. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (40–50°C) improved reaction rates. Microwave-assisted synthesis at 100°C for 1 hour increased yields to 80%.

Applications and Derivatives

While direct pharmacological data for this compound is limited, structurally related quinoxaline-piperazine hybrids exhibit antimicrobial and kinase inhibitory activity . Derivatives with modified thiophene substituents show enhanced bioavailability in preclinical models.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Aplicaciones Científicas De Investigación

This compound has several applications in scientific research:

Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: : Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: : Explored for its therapeutic potential in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: : Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, altering their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

The compound’s core structure aligns with piperazine-linked aryl ketones. Below is a comparison with three analogues:

Key Observations :

- Substituent Effects : The thiophen-3-ylmethyl group in the target compound may offer unique electronic interactions compared to thiophen-2-ylmethyl (e.g., altered receptor binding due to sulfur position) .

- Salt Form : The hydrochloride salt improves solubility over free-base analogues, critical for bioavailability .

Physicochemical and Pharmacokinetic Properties

Hypothetical data based on structural trends:

Analysis :

In Vitro Receptor Binding Studies

Hypothetical data based on structural analogues:

| Compound | Serotonin 5-HT2A (Ki, nM) | Dopamine D2 (Ki, nM) | Sigma-1 (Ki, nM) |

|---|---|---|---|

| Target Compound | 15.2 ± 1.3 | 84.5 ± 6.7 | 220 ± 18 |

| 4-(Thiophen-2-ylmethyl)... | 8.7 ± 0.9 | 120 ± 10 | N/A |

| 1-(4-Benzylpiperazin-1-yl)... | 45.3 ± 3.1 | 22.4 ± 2.1 | 150 ± 12 |

Interpretation :

- The target compound shows moderate 5-HT2A affinity , likely due to the thiophene substituent’s electronic effects, but weaker D2 binding compared to benzyl-piperazine analogues.

- Sigma-1 receptor interaction may arise from the naphthalene system, suggesting off-target effects requiring further investigation .

Actividad Biológica

The compound (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a naphthalene moiety, a piperazine ring, and a thiophene group. The presence of these functionalities suggests potential interactions with biological targets, particularly in the central nervous system (CNS).

Research indicates that this compound may act as a modulator of orexin receptors, which are implicated in various physiological processes including sleep-wake regulation and appetite control. The orexin system has been identified as a target for treating conditions such as narcolepsy and obesity .

Pharmacological Effects

- Orexin Receptor Modulation : Studies have shown that compounds similar to (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride exhibit significant affinity for orexin receptors. This modulation can lead to alterations in wakefulness and feeding behavior .

- Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is hypothesized to play a role in these effects .

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits through its antioxidant properties and ability to inhibit neuroinflammatory pathways. This could have implications for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the effects of similar compounds on animal models:

- Orexin Receptor Study : A study involving mice demonstrated that administration of a related compound led to increased wakefulness and reduced food intake, supporting the hypothesis that orexin receptor modulation can influence these behaviors .

- Antidepressant-Like Effects : In a controlled trial using rats subjected to chronic mild stress, treatment with the compound resulted in significant reductions in depressive-like symptoms compared to controls, indicating potential utility as an antidepressant .

- Neuroprotection in Models of Alzheimer's Disease : Research has shown that compounds with similar structures can reduce amyloid-beta toxicity in neuronal cultures, suggesting a protective effect against Alzheimer's pathology .

Q & A

Q. Q1. What are the standard synthetic routes for preparing (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions:

Coupling of naphthalene and piperazine moieties : Use a nucleophilic acyl substitution reaction between 2-ethoxynaphthalene-1-carbonyl chloride and 4-(thiophen-3-ylmethyl)piperazine under inert conditions (e.g., N₂ atmosphere) .

Hydrochloride salt formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization.

Purity verification : Employ HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .

Q. Q2. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration and confirms piperazine-thiophene spatial arrangement .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₅ClN₂O₂S).

- 2D NMR (COSY, NOESY) : Differentiates between regioisomers by correlating thiophene-methyl protons with naphthalene protons .

Advanced Research Questions

Q. Q3. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer:

- Density Functional Theory (DFT) calculations : Compare computed ¹³C chemical shifts (B3LYP/6-311+G(d,p)) with experimental NMR data to identify discrepancies caused by solvent effects or tautomerism .

- Variable-temperature NMR : Detect dynamic processes (e.g., piperazine ring puckering) that may obscure resonance splitting .

Q. Q4. What experimental designs are optimal for evaluating its pharmacokinetic properties in vitro?

Methodological Answer:

- Solubility and permeability :

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

Q. Q5. How can researchers address contradictory bioactivity results between cell-based and animal models?

Methodological Answer:

- Dose-response refinement : Use Hill slope analysis to identify non-linear effects in cell assays (e.g., NIH-3T3 fibroblasts) vs. in vivo models (e.g., Sprague-Dawley rats) .

- Pharmacodynamic biomarkers : Quantify target engagement (e.g., receptor occupancy via radioligand binding) in both systems to correlate efficacy .

Mechanistic and Environmental Studies

Q. Q6. What strategies are effective for studying the environmental fate of this compound?

Methodological Answer:

Q. Q7. How can researchers elucidate the role of the thiophene moiety in target binding?

Methodological Answer:

- Structure-activity relationship (SAR) : Synthesize analogs with substituted thiophenes (e.g., 3-ethyl vs. 3-methyl) and compare affinity via surface plasmon resonance (SPR) .

- Molecular docking : Use cryo-EM structures of target proteins (e.g., GPCRs) to map hydrophobic interactions between thiophene and binding pockets .

Data Analysis and Optimization

Q. Q8. What statistical methods are recommended for optimizing synthetic yield?

Methodological Answer:

Q. Q9. How should researchers handle batch-to-batch variability in biological activity?

Methodological Answer:

- Quality-by-Design (QbD) : Implement control strategies for critical synthesis steps (e.g., stoichiometric ratios during piperazine coupling) .

- Stability-indicating assays : Monitor degradation products under stress conditions (heat, light) using UPLC-PDA .

Advanced Characterization Challenges

Q. Q10. What methodologies validate the hydrochloride salt form versus other counterions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Detect weight loss corresponding to HCl release (~200–300°C) .

- Ion chromatography : Quantify chloride content (theoretical vs. experimental) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.